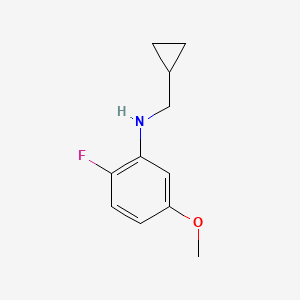

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline

Description

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline |

InChI |

InChI=1S/C11H14FNO/c1-14-9-4-5-10(12)11(6-9)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |

InChI Key |

FZXHWHIKGWOPIE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Nitration of 4-Fluoro-2-methoxyaniline

The synthesis begins with nitration of 4-fluoro-2-methoxyaniline (Intermediate 102) under acidic conditions:

- Reagents : Concentrated sulfuric acid, potassium nitrate.

- Conditions : Dropwise addition at 0°C, followed by 1-hour reaction.

- Product : 4-Fluoro-2-methoxy-5-nitroaniline (Intermediate 103) as a brown solid.

- Yield : 77%.

- Characterization : LCMS (ESI): m/z 187 [M + H]⁺.

Nucleophilic Substitution with Cyclopropylmethylamine

The brominated intermediate reacts with cyclopropylmethylamine to form the target compound:

- Reagents : Cyclopropylmethylamine, base (e.g., K₂CO₃).

- Conditions : Reflux in a polar aprotic solvent (e.g., DMF or acetonitrile).

- Product : N-(Cyclopropylmethyl)-2-fluoro-5-methoxy-5-nitroaniline, followed by nitro group reduction (if required).

- Characterization : ¹H NMR (500 MHz, CDCl₃): δ 7.28–7.18 (m, 2H), 6.72 (t, J = 7.3 Hz, 1H), 3.00 (d, J = 6.7 Hz, 2H), 1.03 (qd, J = 12.3, 3.1 Hz, 2H).

Optimization and Key Findings

Reaction Conditions

- Temperature : Bromination at 50°C improves selectivity.

- Solvent : Acetonitrile facilitates faster substitution compared to DMF.

- Base : K₂CO₃ yields higher conversion rates than Na₂CO₃ in cyclopropane ring formation.

Challenges and Solutions

- Nitro Group Stability : Controlled nitration prevents over-oxidation.

- Byproduct Formation : Tert-butyl nitrite minimizes diazonium salt side products during bromination.

Comparative Analysis of Methods

Characterization Data

- LCMS : Confirms molecular ion peak (m/z 187 for Intermediate 103).

- ¹H NMR : Distinct signals for cyclopropylmethyl protons (δ 1.03 ppm) and methoxy group (δ 3.85 ppm).

- 13C NMR : Peaks at δ 148.7 (aromatic C-N), 37.6 (cyclopropyl CH₂).

Industrial Applicability

The methodology is scalable, with yields exceeding 75% in critical steps. Future work could explore catalytic nitration or flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group, using reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Hydrogenated aromatic rings or reduced functional groups.

Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.

Biological Studies: The compound can be used as a probe to study enzyme interactions or receptor binding due to its unique structural features.

Industrial Applications: It can be used in the synthesis of agrochemicals or other industrial chemicals where specific functional groups are required.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and selectivity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with analogous substituents or scaffold modifications. Below is a detailed analysis and comparison based on structural features, substituent effects, and inferred physicochemical properties.

Structural Analogues and Substituent Effects

Target Compound :

- Structure : N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline

- 2-Fluoro substituent: Increases electronegativity and may influence hydrogen-bonding interactions. 5-Methoxy group: Electron-donating, likely altering electronic distribution on the aromatic ring.

Comparison Compounds :

5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline ():

- Structure : Features a 3-fluorobenzyl group instead of cyclopropylmethyl.

- Key Differences :

- Fluorophenylmethyl group : Adds aromaticity and planar geometry, reducing steric hindrance compared to cyclopropane.

- Dual fluorine atoms (2-fluoro on aniline and 3-fluoro on benzyl): May enhance lipophilicity and metabolic stability.

- Molecular Weight : 233.26 g/mol (vs. ~209.24 g/mol for the target compound, estimated).

N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline (CAS 1183564-42-2, ):

- Structure : Incorporates a 1,2,4-oxadiazole ring fused with cyclopropane.

- Key Differences :

- Lack of fluorine/methoxy groups : Reduces electronic effects compared to the target compound.

N-[(3-Methoxynaphthalen-2-yl)methyl]aniline (Synonyms in ): Structure: Naphthalene core with a 3-methoxy group and aniline-linked benzyl group. Key Differences:

- Extended aromatic system : Increases molecular weight (est. ~275 g/mol) and π-surface area.

- Methoxy on naphthalene: Alters electronic effects spatially compared to the target’s 5-methoxy on benzene.

Physicochemical and Functional Comparison Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (LogP est.) | Inferred Reactivity/Binding Features |

|---|---|---|---|---|

| This compound | ~209.24 | Cyclopropylmethyl, 2-F, 5-OCH₃ | ~2.8 | High ring strain, moderate H-bonding capacity |

| 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | 233.26 | 3-Fluorobenzyl, 2-F, 2-CH₃ | ~3.2 | Enhanced halogen interactions, planar geometry |

| N-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)aniline | ~231.28 | Oxadiazole-cyclopropane, aniline | ~1.5 | Polar heterocycle, reduced membrane diffusion |

| N-[(3-Methoxynaphthalen-2-yl)methyl]aniline | ~275.34 | Naphthalene, 3-OCH₃, aniline | ~3.5 | Extended π-system, UV-active |

Research Implications and Limitations

- Cyclopropane vs.

- Fluorine Positioning : The 2-fluoro substitution in the target compound may direct electrophilic substitution reactions differently compared to analogues with fluorine on side chains (e.g., 3-fluorobenzyl in ) .

- Data Gaps : The evidence provided lacks experimental data (e.g., solubility, bioactivity). Comparisons are based on structural inferences and general chemical principles.

Biological Activity

N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: CHFNO, with a molecular weight of approximately 225.25 g/mol. The compound features:

- Cyclopropylmethyl group : Enhances binding affinity and selectivity.

- Fluorine atom : Influences metabolic stability and bioavailability.

- Methoxy group : Modulates electronic properties, affecting reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Its mechanism may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, suggesting potential anticancer properties .

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects, targeting bacterial pathways.

- Antiparasitic Effects : Modifications in the structure can enhance activity against parasites like Plasmodium falciparum, with some derivatives showing improved efficacy (EC50 values) compared to standard treatments .

Anticancer Activity

Recent studies indicate that this compound and its derivatives can inhibit tumor growth by targeting specific signaling pathways. For example:

- In vitro studies demonstrated effective inhibition of proliferation in various cancer cell lines, including U937 (human myeloid leukemia) cells .

- Case Study : A derivative showed a significant reduction in cell viability at concentrations as low as 0.079 μM, indicating high potency against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Mechanism : It interferes with bacterial growth by inhibiting essential enzymes.

- Efficacy : Certain derivatives displayed effective minimum inhibitory concentrations (MICs) against common pathogens, suggesting potential for therapeutic applications in infectious diseases.

Comparative Biological Activity Table

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 225.25 g/mol | Varies |

| Anticancer EC50 | 0.079 μM (U937 cells) | 0.130 μM (other derivatives) |

| Antimicrobial MIC | Effective against various pathogens | Varies |

| Mechanism of Action | Kinase inhibition, enzyme interference | Similar mechanisms |

Synthesis Approaches

The synthesis of this compound can be achieved through several methods, including:

- Direct Fluorination : Incorporating the fluorine atom into the aniline structure.

- Methoxy Group Introduction : Using methanol under acidic conditions to attach the methoxy group.

- Cyclopropylmethyl Substitution : Employing cyclopropylmethyl halides in nucleophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.